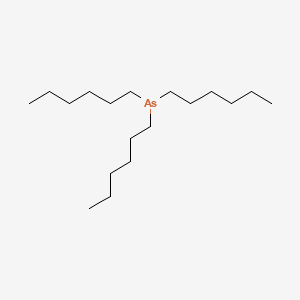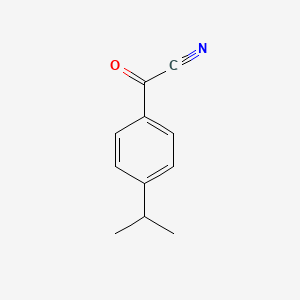
4-(Propan-2-yl)benzene-1-carbonyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Propan-2-yl)benzene-1-carbonyl cyanide is an organic compound that features a benzene ring substituted with a propan-2-yl group and a carbonyl cyanide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)benzene-1-carbonyl cyanide typically involves the introduction of the carbonyl cyanide group to a benzene ring substituted with a propan-2-yl group. One common method involves the reaction of 4-(Propan-2-yl)benzaldehyde with cyanide sources under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Propan-2-yl)benzene-1-carbonyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-(Propan-2-yl)benzene-1-carbonyl cyanide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Propan-2-yl)benzene-1-carbonyl cyanide involves its interaction with molecular targets and pathways. The carbonyl cyanide group can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon of the carbonyl group. This interaction can lead to the formation of various adducts and intermediates, influencing the compound’s reactivity and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Propan-2-yl)benzaldehyde: Similar structure but lacks the carbonyl cyanide group.
4-(Propan-2-yl)benzoic acid: Contains a carboxylic acid group instead of the carbonyl cyanide group.
4-(Propan-2-yl)benzyl alcohol: Features an alcohol group in place of the carbonyl cyanide group.
Uniqueness
4-(Propan-2-yl)benzene-1-carbonyl cyanide is unique due to the presence of the carbonyl cyanide group, which imparts distinct reactivity and potential applications compared to its similar compounds. This uniqueness makes it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
66582-15-8 |
|---|---|
Formule moléculaire |
C11H11NO |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
4-propan-2-ylbenzoyl cyanide |
InChI |
InChI=1S/C11H11NO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8H,1-2H3 |
Clé InChI |
WEXGGTBLMXOLQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




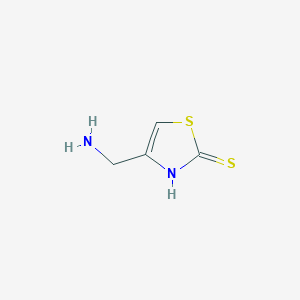
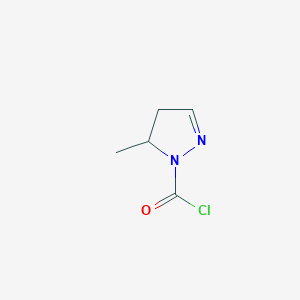
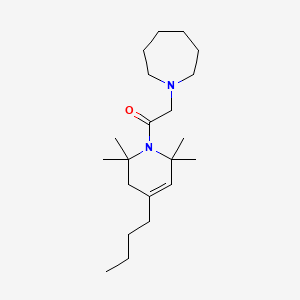

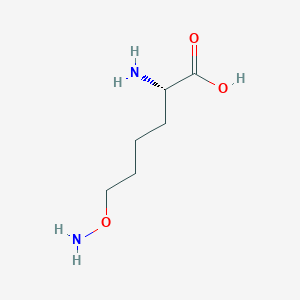
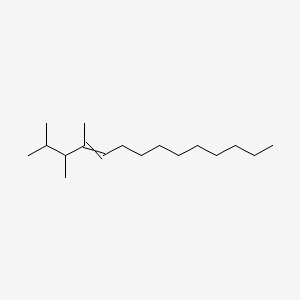
![(6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol](/img/structure/B13951044.png)
![(3-{5-[2,5,6-Trifluoro-pyridine-3-yl]-[1,3,4]oxadiazole-2-yl}-phenyl)-acetonitrile](/img/structure/B13951046.png)
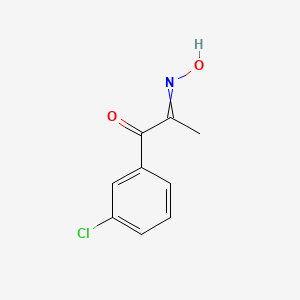
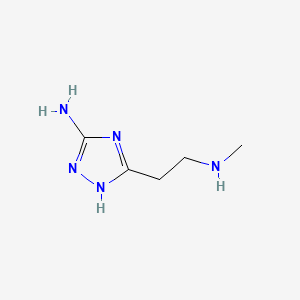
![Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate](/img/structure/B13951066.png)
